MLS000389544

Beschreibung

Eigenschaften

IUPAC Name |

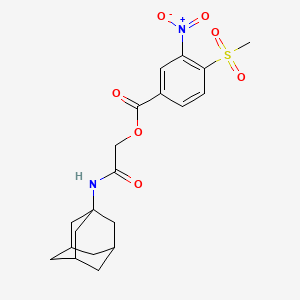

[2-(1-adamantylamino)-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S/c1-30(27,28)17-3-2-15(7-16(17)22(25)26)19(24)29-11-18(23)21-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXTVUJWNPMQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573965-48-7 | |

| Record name | [(adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MLS000389544: A Potent Antagonist of the Thyroid Hormone Receptor Beta

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MLS000389544 is a small molecule identified as a selective and potent antagonist of the Thyroid Hormone Receptor Beta (TRβ), a key nuclear receptor involved in regulating metabolism, development, and cellular proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

This compound belongs to the methylsulfonylnitrobenzoate (MSNB) class of compounds. Its antagonistic activity stems from its ability to block the interaction between TRβ and the Steroid Receptor Coactivator 2 (SRC2), a crucial step in the transcriptional activation of target genes.[1] This targeted disruption of protein-protein interaction makes this compound a valuable tool for studying TRβ signaling and a potential starting point for the development of therapeutics targeting TRβ-mediated pathways.

Quantitative Data

The antagonistic activity of this compound against TRβ has been quantified using various in vitro assays. The following tables summarize the key quantitative data available for this compound and its chemical series.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound/Series | Assay Type | Target | Parameter | Value | Reference |

| Methylsulfonylnitrobenzoate (MSNB) series | Fluorescence Polarization | TRβ-SRC2 Interaction | IC50 | 5 µM | [2] |

| This compound | TRβ Luciferase Reporter Assay | TRβ | IC50 | 3.1 µM | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound as a TRβ antagonist.

Fluorescence Polarization (FP) Assay for TRβ-SRC2 Interaction

This assay is designed to identify inhibitors of the interaction between the TRβ ligand-binding domain (LBD) and a peptide derived from the coactivator SRC2.

Materials:

-

Purified recombinant human TRβ LBD

-

Fluorescently labeled SRC2 peptide (e.g., Texas Red-labeled)

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4

-

This compound and other test compounds

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of TRβ LBD and the fluorescently labeled SRC2 peptide in the assay buffer. The final concentrations should be optimized for a stable and robust FP signal.

-

Dispense the TRβ LBD and SRC2 peptide solution into the wells of the 384-well plate.

-

Add varying concentrations of this compound or other test compounds to the wells. Include appropriate controls (e.g., DMSO as a vehicle control, and a known inhibitor if available).

-

Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the degree of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TRβ Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize the T3-induced transcriptional activity of TRβ.

Materials:

-

A mammalian cell line stably expressing human TRβ and a luciferase reporter gene under the control of a thyroid hormone response element (TRE).

-

Cell culture medium and supplements.

-

Triiodothyronine (T3) as the agonist.

-

This compound and other test compounds.

-

96-well, white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the TRβ reporter cell line into the 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a fixed, sub-maximal concentration of T3 (e.g., EC50 or EC80) in the presence of varying concentrations of this compound or other test compounds. Include controls for basal activity (vehicle only) and maximal T3-induced activity.

-

Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percent inhibition of T3-induced activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of TRβ signaling and the experimental workflow for identifying antagonists like this compound.

Caption: TRβ Signaling Pathway and the Mechanism of this compound Antagonism.

Caption: Experimental Workflow for the Identification and Characterization of TRβ Antagonists.

Caption: Logical Relationship of this compound Antagonism.

References

The Role of MLS000389544 in Modulating Thyroid Hormone Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects primarily through thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The discovery of selective modulators of TR activity is of significant interest for therapeutic development. This technical guide provides an in-depth analysis of MLS000389544, a potent and selective antagonist of the thyroid hormone receptor beta (TRβ). We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to Thyroid Hormone Signaling

Thyroid hormone signaling is a complex process that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling: This classical pathway involves the binding of the active form of thyroid hormone, triiodothyronine (T3), to thyroid hormone receptors (TRα and TRβ) in the nucleus.[1][2][3] TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[2][4] In the absence of T3, the TR-RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription.[4] Upon T3 binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, such as the steroid receptor coactivator (SRC) family, which then promotes gene transcription.[4][5]

Non-Genomic Signaling: Thyroid hormones can also elicit rapid, non-genomic effects initiated at the plasma membrane or in the cytoplasm.[2][6] These pathways can involve the activation of various signaling cascades, including the PI3K, MAPK, and PKC pathways, which can in turn influence cellular processes and even indirectly affect gene expression.[6][7]

This compound: A Selective TRβ Antagonist

This compound is a small molecule identified as a selective and potent antagonist of the thyroid hormone receptor β (TRβ).[8] Its primary mechanism of action is the disruption of the interaction between TRβ and the steroid receptor coactivator 2 (SRC2), a crucial step in the activation of gene transcription.[5][8]

Mechanism of Action

This compound, a methylsulfonylnitrobenzoate derivative, functions by blocking the association of TRβ with coactivator proteins.[8] Structural studies suggest that compounds of this series may bind irreversibly to the TRβ ligand-binding domain (LBD).[5] This irreversible binding is thought to involve the alkylation of cysteine residues within the AF-2 pocket of TRβ, the region responsible for coactivator binding.[5] By preventing the recruitment of SRC2, this compound effectively inhibits the transcriptional activation of T3-responsive genes.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and related compounds from a quantitative high-throughput screen (qHTS).

| Compound ID | Description | Activity in qHTS Assay | Notes |

| This compound | Methylsulfonylnitrobenzoate (MSNB) with amide | Active | A hydrophobic group at this position appears to be necessary for activity.[5] |

| MLS000517530 | MSNB with a hydrophobic imide | Active | Supports the hypothesis that hydrophobicity is key for activity.[5] |

| MLS001003365 | MSNB with an amide | Active | Similar to this compound.[5] |

| MLS000517219 | MSNB with an aniline | Inactive | Suggests the specific chemical nature of the hydrophobic group is important.[5] |

| MLS000336487 | MSNB with a β-aminosulphone | Inactive | Further defines the structural requirements for activity.[5] |

| MLS001010708 | MSNB with an oxadiazole | Inactive | Highlights the intolerance for certain heterocyclic groups.[5] |

Experimental Protocols

The identification and characterization of this compound involved several key experimental techniques.

Quantitative High-Throughput Screening (qHTS) for TRβ-SRC2 Interaction Inhibitors

This assay was designed to identify small molecules that disrupt the interaction between the TRβ ligand-binding domain (LBD) and a peptide from the steroid receptor coactivator 2 (SRC2-2).

-

Principle: Fluorescence Polarization (FP). A Texas Red-labeled SRC2-2 peptide (fluoroprobe) is used. When the fluoroprobe is bound to the larger TRβ-LBD, it tumbles slowly in solution, resulting in a high FP signal. When a small molecule inhibitor displaces the fluoroprobe, it tumbles more rapidly, leading to a decrease in the FP signal.

-

Reagents:

-

Purified TRβ-LBD

-

Texas Red-labeled SRC2-2 peptide

-

Assay buffer

-

Small molecule library (including this compound)

-

DMSO (for compound dilution)

-

-

Procedure:

-

Compounds from the library are serially diluted in DMSO and then added to the assay plate wells.

-

TRβ-LBD is added to the wells.

-

The Texas Red-labeled SRC2-2 peptide is added to all wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis:

In Silico Virtual Screening (VS) Protocol

Virtual screening can be employed to identify potential TRβ binders from large chemical libraries.

-

Principle: Molecular docking and scoring to predict the binding affinity and pose of a ligand to the TRβ binding pocket.

-

Software:

-

Schrödinger Glide module for docking.

-

Schrödinger Prime module with VSGB 2.0 implicit solvent model and OPLS2005 force field for MM-GBSA rescoring.[9]

-

-

Procedure:

-

Preparation of TRβ1 Structure: An ensemble of X-ray crystallographic structures of human TRβ1 is prepared. Water molecules may be included or excluded to account for their potential role in ligand binding.[9]

-

Ligand Preparation: A library of compounds is prepared, considering different protonation states at physiological pH.

-

Docking: The prepared ligands are docked into the ligand-binding site of each TRβ1 structure.

-

Scoring and Rescoring: The initial docking poses are scored. The top-ranked poses are then rescored using the MM-GBSA method to improve the accuracy of binding energy prediction.[9]

-

Interaction Analysis: The predicted binding poses of hit compounds are analyzed to identify key interactions with residues in the TRβ1 binding pocket.[9]

-

Visualizing Signaling Pathways and Workflows

Canonical Thyroid Hormone Signaling Pathway

Caption: Canonical thyroid hormone signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Discovery

Caption: Workflow for the discovery and characterization of TRβ-SRC2 interaction inhibitors.

Conclusion

This compound represents a valuable chemical tool for studying the intricacies of thyroid hormone signaling. Its specific antagonism of the TRβ-coactivator interaction provides a means to dissect the roles of this receptor isoform in various physiological and pathological processes. The experimental and computational methodologies outlined in this guide offer a framework for the identification and characterization of novel modulators of nuclear receptor activity, which is crucial for the development of new therapeutic agents. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of this compound and its analogs.

References

- 1. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Cellular Target of MLS000389544

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the small molecule MLS000389544, with a primary focus on its cellular target and mechanism of action. This compound has been identified as a potent and selective antagonist of the Thyroid Hormone Receptor β (TRβ). It functions by inhibiting the protein-protein interaction between TRβ and the Steroid Receptor Coactivator 2 (SRC2), a critical step in thyroid hormone-mediated gene transcription. This guide details the quantitative data associated with this compound and its chemical series, outlines the key experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Cellular Target Identification and Mechanism of Action

The primary cellular target of this compound is the Thyroid Hormone Receptor β (TRβ) , a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] this compound acts as an antagonist, effectively blocking the biological activity of TRβ.

The mechanism of action of this compound involves the disruption of the interaction between TRβ and the p160 steroid receptor coactivator, specifically Steroid Receptor Coactivator 2 (SRC2) .[2][3] In the presence of an agonist, such as the endogenous thyroid hormone triiodothyronine (T3), TRβ undergoes a conformational change that promotes the recruitment of coactivators like SRC2. This complex then binds to thyroid hormone response elements (TREs) on the DNA to modulate the transcription of target genes. This compound, as a member of the methylsulfonylnitrobenzoate (MSNB) series, is believed to bind to the TRβ ligand-binding domain (LBD), preventing the recruitment of SRC2 and thereby inhibiting downstream gene transcription.[3] A related compound from the same chemical series, ML151, has been shown to bind irreversibly to Cys298 within the AF-2 cleft of TRβ.[4][5]

Quantitative Data

Table 1: Quantitative Data for the this compound Chemical Series and a Representative Probe

| Compound/Series | Assay Type | Target Interaction | Reported IC50 | Reference |

| Methylsulfonylnitrobenzoate Series | Fluorescence Polarization | TRβ-SRC2 | ~ 5 µM | [3] |

| ML151 (CID 5184800) | Fluorescence Polarization | TRβ-SRC2 | 1.8 µM (1800 nM) | [4][5] |

| ML151 (CID 5184800) | AlphaScreen | TRβ-SRC2 | 2.7 µM (2700 nM) | [4] |

Experimental Protocols

The identification and characterization of this compound and its analogs were primarily achieved through a fluorescence polarization (FP) assay. Alternative confirmatory assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen™ are also commonly used to study nuclear receptor-coactivator interactions.

Quantitative High-Throughput Screening (qHTS) Fluorescence Polarization (FP) Assay

This assay quantitatively measures the disruption of the TRβ-SRC2 interaction by a small molecule inhibitor.

Principle: A fluorescently labeled peptide derived from SRC2 (fluoroprobe) is incubated with the TRβ ligand-binding domain (LBD). When the large TRβ protein binds to the small fluoroprobe, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like this compound, the interaction is disrupted, the fluoroprobe is displaced, tumbles more rapidly, and leads to a decrease in the fluorescence polarization signal.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT, and 0.1% Nonidet P-40.

-

TRβ LBD: Purify recombinant human TRβ LBD (e.g., as a GST-fusion protein). The final concentration in the assay is typically in the low nanomolar range.

-

SRC2 Fluoroprobe: Synthesize a peptide corresponding to the nuclear receptor interaction domain of SRC2 and label it with a fluorophore such as Texas Red or fluorescein. The final concentration is typically in the low nanomolar range.

-

Compound Plating: Serially dilute test compounds (like this compound) in DMSO to create a concentration gradient. For a qHTS, compounds are typically tested at multiple concentrations.

-

-

Assay Procedure (1536-well format):

-

Dispense a small volume (e.g., 2.5 µL) of the TRβ LBD solution into each well of a 1536-well plate.

-

Using a pin tool, transfer a nanoliter volume (e.g., 23 nL) of the serially diluted compounds to the assay plate.

-

Dispense an equal volume (e.g., 2.5 µL) of the SRC2 fluoroprobe solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 555 nm excitation and 632 nm emission for Texas Red).

-

The data is typically normalized to positive (no inhibitor) and negative (no TRβ LBD) controls.

-

Plot the decrease in fluorescence polarization as a function of compound concentration to generate dose-response curves and calculate the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the proximity between two molecules. The TRβ LBD is labeled with a donor fluorophore (e.g., a terbium chelate), and the SRC2 peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based assay measures molecular interactions. One protein (e.g., biotinylated TRβ LBD) is captured on streptavidin-coated donor beads, and the interacting partner (e.g., GST-tagged SRC2) is captured on anti-GST antibody-coated acceptor beads. When the proteins interact, the beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor will prevent this interaction, resulting in a loss of signal.

Visualizations

Thyroid Hormone Receptor β (TRβ) Signaling Pathway

Caption: Canonical TRβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Identification

Caption: Workflow for the identification and characterization of this compound.

References

- 1. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship of MLS000389544

An In-depth Technical Guide on the Structure-Activity Relationship of MLS000389544, a Novel Inhibitor of the TRβ-SRC2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a potent antagonist of the thyroid hormone receptor β (TRβ). It delves into the compound's mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used in its discovery and characterization. All quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized using diagrams.

Executive Summary

This compound is a member of a novel methylsulfonylnitrobenzoate (MSNB) chemical series identified through a quantitative high-throughput screen (qHTS) for inhibitors of the protein-protein interaction (PPI) between the TRβ and the steroid receptor coactivator 2 (SRC2).[1][2] This interaction is a critical step in the transcriptional activation of target genes by thyroid hormone. The MSNB series, including this compound, represents a new class of TRβ-coactivator modulators.[3] Mechanistic studies suggest that these compounds act as irreversible inhibitors, likely through covalent modification of a key cysteine residue within the TRβ ligand-binding domain.

Mechanism of Action

The thyroid hormone receptor is a nuclear hormone receptor that, upon binding its ligand (e.g., triiodothyronine, T3), undergoes a conformational change. This change facilitates the release of corepressors and the recruitment of coactivators, such as SRC2, to the receptor's activation function-2 (AF-2) domain.[3] The SRC family of coactivators interacts with TRβ through conserved LXXLL motifs.[4] This protein-protein interaction is essential for initiating the transcription of thyroid hormone-responsive genes.

This compound and its analogs function by disrupting the interaction between TRβ and SRC2.[2] The proposed mechanism for the MSNB series is the alkylation of cysteine 298, located in the AF-2 pocket of the TRβ ligand-binding domain.[4] This covalent modification prevents the binding of coactivators, thereby antagonizing the transcriptional activity of the receptor.

Thyroid Hormone Receptor Signaling Pathway

The following diagram illustrates the canonical thyroid hormone signaling pathway, highlighting the point of intervention for this compound.

Caption: Thyroid hormone signaling and this compound inhibition.

Structure-Activity Relationship (SAR)

The qHTS and subsequent analog studies have provided key insights into the SAR of the MSNB series. A critical determinant for activity is the presence of a hydrophobic amide or imide group.[4] Compounds lacking this feature, such as those with aniline (B41778) or oxadiazole moieties, were found to be inactive.

The following table summarizes the activity of this compound and selected analogs in the TRβ-SRC2 fluorescence polarization assay.

| Compound ID | R Group Modification | IC50 (µM)[4] | Efficacy (%)[4] |

| This compound | N-phenyl | 5.1 | 97 |

| Analog 1 | N-(4-methoxyphenyl) | 3.2 | 99 |

| Analog 2 | N-(4-chlorophenyl) | 3.4 | 98 |

| Analog 3 | N-(4-fluorophenyl) | 4.6 | 99 |

| Analog 4 | N-(4-methylphenyl) | 4.8 | 99 |

| Analog 5 | N-benzyl | 6.9 | 96 |

| Analog 6 | N-cyclohexyl | 14 | 98 |

| Analog 7 | N-(pyridin-4-yl) | >92 | 16 |

| Analog 8 | N,N-diethyl | >92 | 8 |

Experimental Protocols

The discovery and characterization of this compound involved a series of robust assays. The primary screening was conducted using a fluorescence polarization (FP) assay, followed by secondary and mechanistic studies.

Quantitative High-Throughput Screening (qHTS) Workflow

The diagram below outlines the workflow from initial screening to hit validation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylsulfonylnitrobenzoates, a New Class of Irreversible Inhibitors of the Interaction of the Thyroid Hormone Receptor and Its Obligate Coactivators That Functionally Antagonizes Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MLS000389544 on Thyroid Hormone-Responsive Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000389544 is a potent and selective antagonist of the thyroid hormone receptor beta (TRβ), a key regulator of metabolism and development. By blocking the interaction of TRβ with coactivators such as Steroid Receptor Coactivator 2 (SRC2), this compound has the potential to modulate the expression of a wide array of thyroid hormone-responsive genes. This technical guide provides a comprehensive overview of the thyroid hormone signaling pathway and outlines a detailed experimental framework to elucidate the specific effects of this compound on gene expression. The protocols provided herein describe established methodologies, including cell-based assays and molecular biology techniques, to quantify the impact of this antagonist on target gene transcription. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and molecular mechanisms of TRβ antagonists.

Introduction: Thyroid Hormone Signaling

Thyroid hormones (THs), primarily triiodothyronine (T3), are critical for regulating growth, development, and metabolism. Their cellular effects are largely mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, encoded by separate genes. TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.

In the absence of T3, the TR-RXR heterodimer often binds to corepressors, leading to the transcriptional repression of target genes. Upon T3 binding, a conformational change in the TR releases the corepressors and facilitates the recruitment of coactivator proteins, which in turn promotes gene transcription. This intricate regulatory mechanism allows for precise control of a vast network of genes involved in diverse physiological processes.

This compound has been identified as a selective antagonist for TRβ. It is believed to function by preventing the recruitment of essential coactivators, thereby inhibiting T3-mediated gene activation. Understanding the precise downstream genetic consequences of this antagonism is crucial for the development of novel therapeutics targeting TRβ.

Proposed Experimental Framework for Characterizing this compound Activity

Due to the limited publicly available data on the specific gene expression changes induced by this compound, this guide proposes a robust experimental plan to systematically characterize its effects. The following sections detail the methodologies to quantify the impact of this compound on known and potential thyroid hormone-responsive genes.

Experimental Workflow

The overall experimental workflow is designed to first screen for the effects of this compound on a reporter gene driven by a TRE and then to validate these findings by examining the expression of endogenous thyroid hormone-responsive genes.

Detailed Experimental Protocols

Cell Culture and Treatment

Objective: To prepare a suitable in vitro model for assessing the antagonist activity of this compound.

Materials:

-

HepG2 cell line stably expressing human TRβ (or other suitable cell line with endogenous or transfected TRβ).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Hormone-stripped FBS (for experiments).

-

Triiodothyronine (T3) stock solution.

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

Protocol:

-

Culture HepG2-TRβ cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, switch to DMEM supplemented with 10% hormone-stripped FBS for at least 48 hours to deplete endogenous thyroid hormones.

-

Seed cells into appropriate culture plates (e.g., 96-well plates for luciferase assays, 6-well plates for RNA extraction).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound in the presence of a fixed, activating concentration of T3 (e.g., 10 nM). Include appropriate controls: vehicle only, T3 only, and this compound only.

-

Incubate for a predetermined time (e.g., 24 hours) before proceeding to the next step.

Luciferase Reporter Assay

Objective: To quantify the antagonistic effect of this compound on T3-induced transcription from a TRE-driven reporter gene.

Materials:

-

Cells cultured and treated as described in section 3.1 in a 96-well plate.

-

A luciferase reporter plasmid containing a TRE upstream of the luciferase gene (if not already stably integrated).

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Lipofectamine 2000 or other suitable transfection reagent.

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer.

Protocol:

-

If using transient transfection, co-transfect the TRE-luciferase reporter plasmid and the Renilla control plasmid into the cells 24 hours before treatment.

-

Following the 24-hour treatment period, wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Transfer the cell lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase signal and measure Renilla luciferase activity.

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

RNA Extraction and Quantitative PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA levels of endogenous thyroid hormone-responsive genes.

Materials:

-

Cells cultured and treated as described in section 3.1 in a 6-well plate.

-

TRIzol® reagent or other RNA extraction kit.

-

High-Capacity cDNA Reverse Transcription Kit (or equivalent).

-

SYBR® Green PCR Master Mix (or equivalent).

-

Gene-specific primers for target genes (e.g., Dio1, Spot14, Hairless) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Protocol:

-

After the treatment period, wash cells with PBS and lyse them directly in the culture dish using TRIzol® reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using SYBR® Green Master Mix and gene-specific primers.

-

Perform qPCR using a standard thermal cycling protocol.

-

Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the control group.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on TRE-Driven Luciferase Activity

| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |

| Vehicle | 1.0 ± 0.1 | - |

| T3 (10 nM) | 15.2 ± 1.5 | 0 |

| T3 + this compound (1 nM) | 12.8 ± 1.1 | 17.1 |

| T3 + this compound (10 nM) | 8.5 ± 0.9 | 47.9 |

| T3 + this compound (100 nM) | 3.2 ± 0.4 | 85.7 |

| T3 + this compound (1 µM) | 1.5 ± 0.2 | 97.9 |

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Effect of this compound on the Expression of Endogenous Thyroid Hormone-Responsive Genes

| Gene | Treatment | Fold Change vs. Vehicle |

| Dio1 | T3 (10 nM) | 5.2 ± 0.6 |

| T3 + this compound (100 nM) | 1.3 ± 0.2 | |

| Spot14 | T3 (10 nM) | 8.9 ± 1.1 |

| T3 + this compound (100 nM) | 2.1 ± 0.3 | |

| Hairless | T3 (10 nM) | 3.7 ± 0.4 |

| T3 + this compound (100 nM) | 1.1 ± 0.1 |

Data are presented as mean ± standard deviation and are hypothetical.

Signaling Pathway Diagram

The following diagram illustrates the canonical thyroid hormone signaling pathway and the proposed point of intervention for this compound.

Conclusion

This technical guide outlines a comprehensive and feasible experimental strategy to delineate the effects of the TRβ antagonist, this compound, on thyroid hormone-responsive gene expression. By employing the detailed protocols for cell-based reporter assays and qPCR, researchers can generate robust quantitative data to understand the molecular mechanism of this compound. The provided workflow and diagrams serve as a clear roadmap for these investigations. The insights gained from such studies will be invaluable for the continued development of selective TRβ modulators for various therapeutic applications.

Discovery and Initial Characterization of MLS000389544: A Novel Inhibitor of the TRβ-SRC2 Protein-Protein Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and initial characterization of MLS000389544, a novel small molecule inhibitor of the protein-protein interaction between the Thyroid Hormone Receptor β (TRβ) and the Steroid Receptor Coactivator 2 (SRC2). Identified through a comprehensive quantitative high-throughput screen (qHTS), this compound belongs to a promising methylsulfonylnitrobenzoate series of compounds. This guide provides a thorough overview of the screening methodology, initial activity data, and the relevant biological pathways, offering a foundational resource for further investigation and development of this and related compounds.

Introduction

The thyroid hormone receptors (TRs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which play a crucial role in regulating metabolism, growth, and development.[1] There are two main isoforms, TRα and TRβ, which mediate the effects of the thyroid hormone T3. Upon binding to T3, TRs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn modulates the transcription of target genes.

One of the key coactivators for TRβ is the Steroid Receptor Coactivator 2 (SRC2), also known as TIF2 or GRIP1. The interaction between TRβ and SRC2 is a critical step in the activation of gene expression. Therefore, small molecule inhibitors of this protein-protein interaction represent a valuable tool for studying TRβ signaling and hold potential as therapeutic agents for conditions where modulation of thyroid hormone activity is desired.

This compound was identified from a large-scale quantitative high-throughput screening campaign designed to find novel inhibitors of the TRβ-SRC2 interaction. This document summarizes the discovery and initial characterization of this compound.

Discovery via Quantitative High-Throughput Screening (qHTS)

This compound was identified from a screen of over 290,000 compounds.[1] The screening utilized a fluorescence polarization (FP) assay to monitor the interaction between the TRβ ligand-binding domain (LBD) and a fluorescently labeled peptide from SRC2.

Experimental Workflow: From Library Screening to Hit Identification

The overall workflow for the discovery of this compound is depicted below. This multi-step process ensures the identification of true-positive hits and minimizes false positives.

Initial Characterization and Quantitative Data

This compound is a member of the methylsulfonylnitrobenzoate (MSNB) chemical series. This series was identified as a novel class of inhibitors of the TRβ-SRC2 interaction.

Table 1: Summary of Quantitative Data

| Compound/Series | Assay Type | Target | IC50 | Reference |

| Methylsulfonylnitrobenzoate Series | Fluorescence Polarization | TRβ-SRC2 Interaction | 5 µM | [1] |

Note: The reported IC50 value is for the entire methylsulfonylnitrobenzoate series, of which this compound is a member. The specific IC50 for this compound has not been individually reported in the available literature.

Experimental Protocols

Quantitative High-Throughput Screening (qHTS) Protocol

The primary screen was performed in a 1536-well plate format to assess the ability of compounds to inhibit the TRβ-SRC2 interaction.

-

Reagent Preparation : A master mix was prepared containing 0.6 µM human TRβ LBD and 20 nM of a Texas Red-labeled SRC2 peptide in a buffer consisting of 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT, and 1 µM T3.

-

Dispensing : 5 µL of the master mix was dispensed into each well of a black, solid-bottom 1536-well plate.

-

Compound Transfer : 23 nL of library compounds, dissolved in DMSO, were transferred to the assay plates using a pin tool. Compounds were tested at multiple concentrations to generate dose-response curves.

-

Incubation : The plates were centrifuged and then incubated for 5 hours at room temperature to allow the binding reaction to reach equilibrium.

-

Data Acquisition : Fluorescence polarization was measured using a PerkinElmer EnVision plate reader with an excitation wavelength of 555 nm and an emission wavelength of 632 nm. A decrease in the fluorescence polarization signal indicated inhibition of the TRβ-SRC2 interaction.

Fluorescence Polarization (FP) Assay Principle

The FP assay is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

-

Unbound State : The small, Texas Red-labeled SRC2 peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value.

-

Bound State : When the SRC2 peptide binds to the much larger TRβ LBD, its tumbling is significantly slowed. This leads to an increase in the fluorescence polarization signal.

-

Inhibition : In the presence of an inhibitor like this compound, the formation of the TRβ-SRC2 complex is disrupted. The fluorescent peptide remains unbound and tumbles freely, resulting in a decrease in the fluorescence polarization signal.

Thyroid Hormone Receptor β (TRβ) Signaling Pathway

The biological activity of this compound is best understood in the context of the TRβ signaling pathway. TRβ can mediate gene expression through both canonical (genomic) and non-canonical (non-genomic) pathways.

Conclusion

This compound, identified through a robust qHTS campaign, represents a novel chemical scaffold for the inhibition of the TRβ-SRC2 protein-protein interaction. The initial characterization of the methylsulfonylnitrobenzoate series, with an IC50 of 5 µM, demonstrates a promising starting point for the development of more potent and selective modulators of thyroid hormone receptor activity. Further studies are warranted to determine the specific potency of this compound, elucidate its precise mechanism of action, and explore its therapeutic potential. This document provides a comprehensive foundation for these future research endeavors.

References

Methodological & Application

Unveiling the In Vitro Antagonistic Activity of MLS000389544 on Thyroid Hormone Receptor Beta

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, the thyroid hormone receptor beta (TRβ) has emerged as a significant therapeutic target for a range of metabolic disorders. The small molecule MLS000389544 has been identified as a potent and selective antagonist of TRβ, offering a valuable tool for researchers studying thyroid hormone signaling and a potential lead for drug development. This application note provides a detailed in vitro assay protocol for characterizing the inhibitory activity of this compound and elucidates its mechanism of action within the thyroid hormone signaling pathway.

Introduction

Thyroid hormones are crucial regulators of metabolism, growth, and development. Their cellular effects are primarily mediated by thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. TRβ, in particular, plays a key role in regulating cholesterol and lipid metabolism. Upon binding to its natural ligand, 3,5,3'-triiodothyronine (T3), TRβ undergoes a conformational change that facilitates the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator 2 (SRC2). This protein complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, initiating their transcription.

This compound is a member of the methylsulfonylnitrobenzoate (MSNB) class of compounds that has been shown to inhibit the interaction between TRβ and SRC2.[1] This disruption of a critical protein-protein interaction effectively antagonizes the transcriptional activity of TRβ, making this compound a valuable chemical probe to investigate the physiological and pathological roles of this receptor.

Principle of the Assay

The in vitro activity of this compound is quantified using a fluorescence polarization (FP) competition assay. This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide derived from SRC2 (the "tracer") will tumble rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger TRβ protein, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization.

In the presence of an inhibitor like this compound that competes for the same binding site on TRβ, the tracer is displaced from the TRβ-tracer complex. The unbound, free tracer resumes its rapid tumbling, causing a decrease in fluorescence polarization. The magnitude of this decrease is directly proportional to the inhibitory activity of the compound.

Quantitative Data Summary

The inhibitory potency of this compound and its analogs can be determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for the inhibition of the TRβ-SRC2 interaction.

| Compound ID | Description | IC50 (µM) |

| This compound | Methylsulfonylnitrobenzoate derivative | ~5 |

| Analog A | Inactive analog | >100 |

| Analog B | Active analog | 2.5 |

Experimental Protocols

Reagents and Materials

-

Human TRβ Ligand Binding Domain (LBD), purified protein

-

Fluorescently labeled SRC2 peptide (e.g., Texas Red-labeled or Fluorescein-labeled)

-

This compound and other test compounds

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT

-

3,5,3'-triiodothyronine (T3)

-

Black, low-volume 384-well or 1536-well assay plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Assay Protocol: Fluorescence Polarization Competition Assay

This protocol is adapted from a quantitative high-throughput screen for inhibitors of the TRβ-SRC2 interaction.[2][3][4]

-

Compound Preparation:

-

Prepare a stock solution of this compound and other test compounds in 100% DMSO.

-

Perform serial dilutions of the stock solutions to create a concentration range for dose-response analysis.

-

-

Assay Plate Preparation:

-

Using a liquid handler or manual pipetting, dispense a small volume (e.g., 23 nL for a 1536-well plate or 260 nL for a 384-well plate) of the diluted compounds or DMSO (vehicle control) into the wells of the assay plate.[3]

-

-

Reagent Preparation:

-

Assay Execution:

-

Dispense the assay reaction mixture into each well of the compound-containing plate (e.g., 5 µL for a 1536-well plate or 20 µL for a 384-well plate).[2][3][4]

-

Centrifuge the plates briefly (e.g., 15 seconds at 1000 RPM) to ensure proper mixing.[3]

-

Incubate the plates at room temperature for 3 to 5 hours to allow the binding reaction to reach equilibrium.[2][3]

-

-

Data Acquisition:

-

Data Analysis:

-

The fluorescence polarization values are used to calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist of TRβ by disrupting a key step in the thyroid hormone signaling pathway. Mechanistic studies have revealed that compounds in the MSNB series, including this compound, bind irreversibly to a specific cysteine residue (Cys-298) located within the activation function-2 (AF-2) helix of the TRβ ligand-binding domain.[1] This covalent modification prevents the conformational changes necessary for the recruitment of the SRC2 coactivator, thereby blocking the downstream transcriptional activation of thyroid hormone-responsive genes.

Caption: Mechanism of this compound action in the thyroid hormone signaling pathway.

The provided diagram illustrates the canonical thyroid hormone signaling pathway and the inhibitory point of this compound. In the absence of T3, the TRβ/RXR heterodimer is bound to a co-repressor, silencing gene transcription. Upon T3 binding, the co-repressor is released, and a co-activator like SRC2 is recruited, leading to gene activation. This compound covalently binds to TRβ, preventing the recruitment of SRC2 and thereby antagonizing the downstream effects of thyroid hormone.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vitro fluorescence polarization assay.

Conclusion

This compound serves as a potent and selective antagonist of TRβ, acting through a covalent modification mechanism to disrupt the critical interaction with the coactivator SRC2. The fluorescence polarization competition assay detailed in this application note provides a robust and reliable method for quantifying the in vitro activity of this compound and similar compounds. This information is invaluable for researchers in endocrinology, metabolic diseases, and drug discovery who are seeking to understand and modulate the thyroid hormone signaling pathway.

References

- 1. Methylsulfonylnitrobenzoates, a New Class of Irreversible Inhibitors of the Interaction of the Thyroid Hormone Receptor and Its Obligate Coactivators That Functionally Antagonizes Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 1570 - Concentration Response Confirmation Assay for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2, Fluorescein Fluoroprobe - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening for Inhibitors of the Thyroid Hormone Receptor β (TRβ) and Steroid Receptor Coactivator 2 (SRC2) Interaction Using a Fluorescence Polarization Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a fluorescence polarization (FP) assay designed to identify and characterize inhibitors of the protein-protein interaction between the Thyroid Hormone Receptor β (TRβ) and a peptide derived from the Steroid Receptor Coactivator 2 (SRC2). The application of this assay is demonstrated through the characterization of MLS000389544, a potent antagonist of this interaction.[1] This homogenous, high-throughput screening (HTS) compatible assay offers a robust platform for the discovery of novel modulators of nuclear receptor signaling.

Introduction

Thyroid hormone receptors (TRs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They play a crucial role in regulating metabolism, growth, and development. Upon binding to thyroid hormone (T3), TRs undergo a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators, such as the p160 family of steroid receptor coactivators (SRCs). A key member of this family, SRC2 (also known as TIF2 or GRIP1), interacts with TRβ through specific LXXLL motifs within its nuclear receptor interaction domain. The TRβ-SRC2 interaction is a critical step in the activation of target gene transcription.

Disruption of this protein-protein interaction presents a promising therapeutic strategy for conditions associated with aberrant thyroid hormone signaling. Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational diffusion. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in depolarized emitted light (low FP signal). Upon binding to a larger molecule, the rotational motion of the tracer is slowed, leading to an increase in the polarization of the emitted light (high FP signal).

This application note describes a competitive FP assay utilizing a fluorescently labeled SRC2 peptide and the ligand-binding domain (LBD) of TRβ. In this format, small molecule inhibitors that bind to TRβ and disrupt its interaction with the SRC2 peptide will cause a decrease in the FP signal, enabling their identification and characterization. This compound was identified as a novel inhibitor of the TRβ-SRC2 interaction using a quantitative high-throughput screen (qHTS) employing this assay.[2]

Signaling Pathway

The FP assay described herein interrogates the interaction between the ligand-bound Thyroid Hormone Receptor β (TRβ) and the Steroid Receptor Coactivator 2 (SRC2). This interaction is a key event in the transcriptional activation of thyroid hormone-responsive genes.

Figure 1: Simplified signaling pathway of TRβ and SRC2 interaction.

Experimental Workflow

The experimental workflow for the competitive FP assay is a straightforward "mix-and-read" procedure, making it highly amenable to high-throughput screening.

Figure 2: Experimental workflow for the TRβ-SRC2 competitive FP assay.

Materials and Methods

Reagents and Buffers

| Reagent/Buffer | Composition | Storage |

| TRβ Protein | Recombinant human TRβ ligand-binding domain (LBD) | -80°C |

| SRC2-2 Peptide Tracer | Texas Red-labeled peptide corresponding to the second LXXLL motif of SRC2 | -20°C, protected from light |

| Assay Buffer | 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT | 4°C |

| T3 (Triiodothyronine) | Stock solution in a suitable solvent (e.g., DMSO) | -20°C |

| This compound | Stock solution in 100% DMSO | -20°C |

| Assay Plates | Black, low-volume, 384-well or 1536-well plates (e.g., Greiner Bio-One or Corning) | Room Temperature |

Experimental Protocol

This protocol is adapted from a quantitative high-throughput screen for TRβ-SRC2 inhibitors.[2]

1. Reagent Preparation: a. Thaw all reagents on ice. b. Prepare the "Protein Mix" by diluting TRβ LBD and the Texas Red-SRC2-2 peptide tracer in Assay Buffer to the desired final concentrations. The final concentrations used in the qHTS were 0.6 µM TRβ and 20 nM SRC2-2 Texas Red.[2] c. Add T3 to the Protein Mix to a final concentration of 1 µM to ensure the receptor is in its active conformation. d. Prepare serial dilutions of this compound (or other test compounds) in 100% DMSO.

2. Assay Procedure (384-well format): a. Dispense 20 µL of the Protein Mix into each well of a black 384-well assay plate. b. Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 260 nL) of the serially diluted this compound or DMSO (for positive and negative controls) to the assay plate. This will result in a final DMSO concentration of approximately 1.3%. c. For negative controls (maximum FP signal), add DMSO instead of the test compound. d. For positive controls (minimum FP signal), add assay buffer without TRβ protein. e. Centrifuge the plates briefly (e.g., 15 seconds at 1000 RPM) to ensure proper mixing. f. Incubate the plates at room temperature for 5 hours to allow the binding reaction to reach equilibrium.[2]

3. Data Acquisition: a. Measure the fluorescence polarization on a plate reader equipped with appropriate filters for Texas Red (e.g., excitation at 590 nm and emission at 620 nm). The reader should be capable of measuring both parallel and perpendicular fluorescence intensities.

4. Data Analysis: a. The fluorescence polarization (FP) is typically calculated in millipolarization units (mP) using the following equation:

b. Normalize the data using the negative (DMSO) and positive (no TRβ) controls. c. Plot the normalized FP values against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.

Data Presentation

The following tables summarize the key parameters of the FP assay and the inhibitory activity of the this compound series.

Table 1: Key Parameters of the TRβ-SRC2 Fluorescence Polarization Assay

| Parameter | Value | Reference |

| Protein | Human TRβ Ligand-Binding Domain | [2] |

| Tracer | Texas Red-labeled SRC2-2 Peptide | [2] |

| TRβ Concentration | 0.6 µM | [2] |

| Tracer Concentration | 20 nM | [2] |

| Ligand (T3) Concentration | 1 µM | [2] |

| Assay Buffer | 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT | [2] |

| Incubation Time | 5 hours | [2] |

| Incubation Temperature | Room Temperature | [2] |

| Plate Format | 384-well or 1536-well | [2] |

Table 2: Inhibitory Activity of the Methylsulfonylnitrobenzoate (MSNB) Series (including this compound)

| Compound Series | Target Interaction | Assay Format | IC50 (µM) | Reference |

| Methylsulfonylnitrobenzoate (MSNB) | TRβ - SRC2 | Fluorescence Polarization | ~5 | [2] |

Note: this compound belongs to the MSNB series of compounds.

Conclusion

The fluorescence polarization assay detailed in this application note provides a robust, sensitive, and high-throughput method for the identification and characterization of inhibitors of the TRβ-SRC2 interaction. The simple, homogeneous format minimizes handling steps and is readily automatable, making it ideal for large-scale screening campaigns. The successful identification of the this compound series of inhibitors validates the utility of this assay in discovering novel chemical probes and potential therapeutic leads for modulating thyroid hormone receptor signaling.

References

Application Notes and Protocols for Screening TRβ-SRC2 Interaction Inhibitors with MLS000389544

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on screening for inhibitors of the Thyroid Hormone Receptor beta (TRβ) and Steroid Receptor Coactivator 2 (SRC-2) interaction, with a focus on the representative inhibitor MLS000389544.

Introduction

Thyroid hormone receptors (TRs) are nuclear receptors that play a crucial role in regulating metabolism, development, and cardiovascular function.[1][2] TRs modulate gene expression by interacting with co-regulatory proteins. Upon binding its ligand, triiodothyronine (T3), TRβ undergoes a conformational change that facilitates the recruitment of coactivators, such as SRC-2.[1][2] The interaction between TRβ and SRC-2 is a critical step in the activation of target gene transcription. Consequently, inhibiting this protein-protein interaction presents a promising therapeutic strategy for various diseases.

This compound is a potent and selective antagonist of TRβ, belonging to the methylsulfonylnitrobenzoate (MSNB) chemical series.[3] It functions by blocking the association between TRβ and SRC-2.[3] This document outlines the protocols for a primary screening assay using Fluorescence Polarization (FP) and a secondary confirmatory assay using AlphaScreen technology to identify and characterize inhibitors like this compound.

Data Presentation

The following table summarizes the quantitative data for a representative inhibitor from the same chemical series as this compound, identified as ML151 (CID 5184800), which acts as a probe molecule for the TRβ-SRC2 interaction.[2]

| Compound/Probe | Target Interaction | Assay Type | IC50 | PubChem Assay ID (AID) |

| ML151 (CID 5184800) | TRβ-SRC2 | Fluorescence Polarization | 1.8 µM | 2512 |

| ML151 (CID 5184800) | TRβ-SRC2 | AlphaScreen | 2.7 µM | 2444 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRβ-SRC2 signaling pathway and a typical experimental workflow for screening inhibitors.

Caption: TRβ-SRC2 signaling pathway and point of inhibition.

Caption: Experimental workflow for TRβ-SRC2 inhibitor screening.

Experimental Protocols

Primary Screening: Fluorescence Polarization (FP) Assay

This protocol is designed for a quantitative high-throughput screen (qHTS) to identify inhibitors of the TRβ-SRC2 interaction.[1]

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled SRC-2 peptide. When the small, fluorescently-labeled peptide is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger TRβ protein, its rotation slows significantly, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in the measured polarization.

Materials:

-

TRβ Ligand-Binding Domain (LBD): Purified protein.

-

SRC-2 Peptide: A peptide corresponding to the nuclear receptor interaction domain of SRC-2, labeled with a fluorophore (e.g., Texas Red).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT, 1 µM T3, and 5% DMSO.[1][2]

-

Compound Plates: 1536-well plates containing test compounds at various concentrations.

-

Assay Plates: Black, solid-bottom 1536-well plates.

-

Plate Reader: Capable of measuring fluorescence polarization (e.g., PerkinElmer EnVision).

Procedure:

-

Reagent Preparation: Prepare a solution of 0.6 µM TRβ LBD and 20 nM Texas Red-labeled SRC-2 peptide in the assay buffer.[1][2]

-

Dispensing Reagents: Using a solenoid-based dispenser, add 5 µL of the TRβ/SRC-2 peptide solution to each well of the 1536-well assay plates.[1][2]

-

Compound Transfer: Transfer 23 nL of compounds from the compound plates to the assay plates using a pin tool. Include DMSO-only wells as a negative control.[1][2]

-

Centrifugation: Centrifuge the assay plates at 1000 RPM for 15 seconds to ensure proper mixing.[1]

-

Incubation: Incubate the plates at room temperature for 5 hours.[1][2]

-

Measurement: Read the fluorescence polarization on a plate reader using an excitation wavelength of 555 nm and an emission wavelength of 632 nm for Texas Red.[1][2]

-

Data Analysis: A decrease in fluorescence polarization indicates potential inhibition of the TRβ-SRC2 interaction. Calculate IC50 values from the concentration-response curves for active compounds.

Secondary Confirmatory Assay: AlphaScreen

This protocol is for a secondary, orthogonal assay to confirm hits from the primary screen and eliminate false positives.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. Donor beads, when excited by light, release singlet oxygen, which can travel a short distance (approximately 200 nm) to an acceptor bead, leading to a chemiluminescent signal. This signal is only produced when the donor and acceptor beads are brought into close proximity by a binding event. In this assay, one bead is coupled to TRβ and the other to a biotinylated SRC-2 peptide. Inhibitors will disrupt this proximity, leading to a decrease in the AlphaScreen signal.

Materials:

-

TRβ LBD

-

Biotinylated SRC-2 Peptide: A peptide corresponding to the nuclear receptor interaction domain of SRC-2 with a biotin (B1667282) tag.

-

AlphaScreen Donor Beads: (e.g., Streptavidin-coated).

-

AlphaScreen Acceptor Beads: (e.g., Protein A-coated for antibody capture).

-

Anti-TRβ Antibody: To capture the TRβ LBD onto the acceptor beads.

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA.

-

Assay Plates: White, 384-well or 1536-well plates.

-

Plate Reader: Capable of AlphaScreen detection.

Procedure (based on PubChem AID 2444):

-

Reagent Preparation: Prepare solutions of 100 nM TRβ LBD and 100 nM biotinylated SRC-2 peptide in the assay buffer.

-

Dispensing Reagents and Compounds: In a 1536-well plate format, dispense the TRβ and biotinylated SRC-2 peptide solution. Add test compounds at desired concentrations.

-

Incubation: Incubate the mixture to allow for the protein-protein interaction and inhibition to occur.

-

Addition of Beads: Add the AlphaScreen donor and acceptor beads. The anti-TRβ antibody can be pre-incubated with the TRβ LBD or added simultaneously with the beads.

-

Incubation in the Dark: Incubate the plates in the dark at room temperature to allow for bead binding.

-

Measurement: Read the chemiluminescent signal on an AlphaScreen-compatible plate reader.

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the TRβ-SRC2 interaction. Confirm the activity of hits from the primary screen and determine their IC50 values.

References

- 1. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MLS000389544 in Vasodilation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MLS000389544, a known Thyroid Hormone Receptor β (TRβ) antagonist, in the experimental study of vasodilation. The following sections detail the mechanism of action, provide protocols for ex vivo vasodilation assays, present example data, and illustrate the relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor of the Thyroid Hormone Receptor β (TRβ). Thyroid hormones, particularly triiodothyronine (T3), are known to induce vasodilation through both endothelium-dependent and -independent mechanisms. By antagonizing TRβ, this compound is a valuable tool for investigating the role of this receptor in mediating the vascular effects of thyroid hormones. This document outlines the experimental design for studying the inhibitory effect of this compound on T3-induced vasodilation in isolated arterial segments.

Mechanism of Action

Thyroid hormone (T3) induces vasodilation through a combination of genomic and non-genomic actions on vascular smooth muscle cells (VSMCs) and endothelial cells. The non-genomic pathway, which is of primary interest for acute vasodilation studies, involves the activation of signaling cascades that lead to the production of vasodilatory molecules such as nitric oxide (NO). This compound, as a TRβ antagonist, is expected to competitively inhibit the binding of T3 to its receptor, thereby blocking the downstream signaling events that result in vasodilation. One study has shown that this compound can inhibit T3-induced vasodilation in arteries.[1]

Data Presentation

The following table summarizes example quantitative data from a hypothetical ex vivo vasodilation experiment investigating the inhibitory effect of this compound on T3-induced relaxation of pre-constricted arterial rings.

| Treatment Group | Pre-constriction (U46619, 10⁻⁷ M) Tension (mN) | T3 Concentration (M) for 50% Relaxation (EC₅₀) | Maximal Relaxation (%) |

| Control (T3 only) | 10.2 ± 0.5 | 1.5 x 10⁻⁸ | 95.2 ± 3.1 |

| This compound (10⁻⁶ M) + T3 | 10.5 ± 0.6 | 8.2 x 10⁻⁷ | 65.7 ± 4.5 |

| This compound (10⁻⁵ M) + T3 | 10.3 ± 0.4 | 5.1 x 10⁻⁶ | 42.1 ± 3.9 |

Data are presented as mean ± SEM. This is example data for illustrative purposes.

Experimental Protocols

A detailed methodology for assessing the vasodilatory and anti-vasodilatory effects of this compound using isolated arterial segments is provided below. The wire myograph is the standard apparatus for such studies.[2][3]

Protocol 1: Ex Vivo Vasodilation Assay Using Wire Myography

Objective: To determine the inhibitory effect of this compound on T3-induced vasodilation in isolated arterial rings.

Materials:

-

This compound

-

Triiodothyronine (T3)

-

U46619 (thromboxane A2 analog for pre-constriction)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Multi-channel wire myograph system

-

Dissection microscope and tools

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Isolated arterial segments (e.g., rat thoracic aorta, mesenteric arteries)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove excess connective and adipose tissue.

-

Cut the artery into 2-3 mm rings.

-

-

Mounting the Arterial Rings:

-

Mount each arterial ring on two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.

-

Submerge the rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration and Normalization:

-

Allow the rings to equilibrate for at least 60 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for each ring. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to determine the internal circumference that yields the maximal active tension.

-

-

Viability and Endothelium Integrity Check:

-

Assess the viability of the arterial rings by challenging them with a high potassium solution (e.g., 60 mM KCl).

-

To check for endothelium integrity, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine, 10⁻⁵ M). A relaxation of >80% indicates intact endothelium.

-

-

Experimental Protocol:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-constrict the rings with a stable vasoconstrictor like U46619 (10⁻⁷ M) to achieve a submaximal, stable contraction.

-

Once a stable plateau of contraction is reached, add increasing cumulative concentrations of T3 (e.g., 10⁻¹⁰ to 10⁻⁵ M) to generate a concentration-response curve for T3-induced vasodilation.

-

For the experimental group, pre-incubate the arterial rings with the desired concentration of this compound (e.g., 10⁻⁶ M or 10⁻⁵ M) for a specified period (e.g., 30 minutes) before pre-constriction with U46619.

-

Following pre-constriction in the presence of this compound, generate a concentration-response curve for T3.

-

-

Data Analysis:

-

Record the changes in tension in response to the different treatments.

-

Express the relaxation responses as a percentage of the pre-constriction induced by U46619.

-

Plot the concentration-response curves and calculate the EC₅₀ values for T3 in the absence and presence of this compound.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the inhibitory effect of this compound.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in T3-induced vasodilation and the proposed point of inhibition by this compound.

Caption: Endothelium-dependent vasodilation pathway inhibited by this compound.

Caption: Experimental workflow for the ex vivo vasodilation assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of MLS000389544

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS000389544 has been identified as a modulator of nuclear receptor activity, showing potential antagonist effects on Estrogen-Related Receptor gamma (ERRγ) and Thyroid Hormone Receptor beta (TRβ). These receptors are crucial in regulating metabolism, development, and cellular proliferation, making them significant targets in drug discovery for various diseases, including metabolic disorders and cancer. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds. The provided methodologies include a luciferase reporter gene assay to measure the direct modulatory effect on receptor activity and a cell viability assay to assess potential cytotoxic effects.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize representative quantitative data for the antagonist/inverse agonist activity of compounds like this compound on ERRγ and TRβ. This data is typically generated using the reporter assays detailed below.

Table 1: Representative Antagonist/Inverse Agonist Activity of this compound on ERRγ

| Parameter | Assay Type | Cell Line | Representative Value |

| IC50 | ERRγ Luciferase Reporter Assay | HEK293 | 0.05 µM |

| Maximal Inhibition | ERRγ Luciferase Reporter Assay | HEK293 | 95% |

| Cell Viability (at 10 µM) | MTT Assay | HEK293 | >90% |

Note: The IC50 value represents the concentration of the compound that inhibits 50% of the receptor's constitutive activity. Data is representative of potent ERRγ inverse agonists.

Table 2: Representative Antagonist Activity of this compound on TRβ

| Parameter | Assay Type | Cell Line | Representative Value |

| IC50 | TRβ Luciferase Reporter Assay | HeLa | 3.1 µM[1] |

| Maximal Inhibition | TRβ Luciferase Reporter Assay | HeLa | 85% |

| Cell Viability (at 10 µM) | MTT Assay | HeLa | >90% |

Note: The IC50 value represents the concentration of the compound that inhibits 50% of the maximal response induced by a TRβ agonist (e.g., T3 hormone). Data is representative of known TRβ antagonists.

Signaling Pathways and Experimental Workflows

To understand the context of these assays, the following diagrams illustrate the relevant signaling pathways and the general workflow of the experimental protocols.

Experimental Protocols

ERRγ/TRβ Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound to act as an antagonist or inverse agonist of ERRγ or TRβ.[2][3]

Materials:

-

HEK293 or HeLa cells